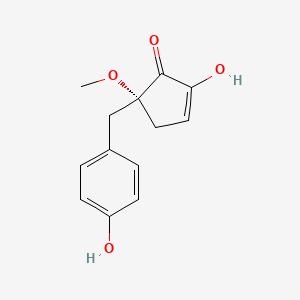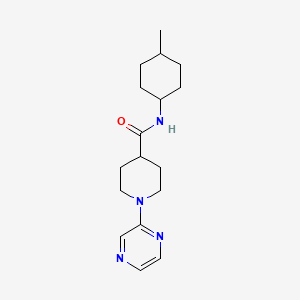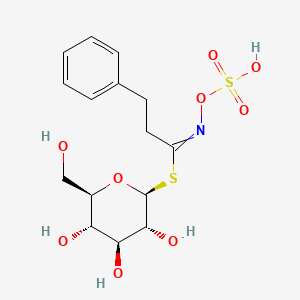![molecular formula C16H32N2O5 B1219473 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane CAS No. 31364-42-8](/img/structure/B1219473.png)
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Übersicht
Beschreibung
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is a cryptand, a type of macrocyclic ligand that can form stable complexes with metal cations. This compound is known for its ability to bind or trap cationic guests such as sodium, cadmium, zinc, and europium ions . It is commonly used in various fields of chemistry due to its unique structure and binding properties.
Wirkmechanismus
Target of Action
The primary targets of Kryptofix 221 are metal cations . It is capable of forming complexes with these cations, effectively binding or trapping cationic guests such as Na+, Cd2+, Zn2+, and Eu3+ .
Mode of Action
Kryptofix 221 interacts with its targets by forming complexes with them. This interaction is facilitated by the unique structure of Kryptofix 221, which allows it to encapsulate the metal cations within its structure . The resulting complexes can then participate in various chemical reactions.
Biochemical Pathways
The exact biochemical pathways affected by Kryptofix 221 depend on the specific metal cations it complexes with. It is known to be used in phase transfer catalysis , a process that enables the transfer of ions from one phase to another. This can affect a variety of biochemical pathways, particularly those involving ion transport and signaling.
Pharmacokinetics
As a phase transfer catalyst, it is likely to influence the bioavailability of other compounds by facilitating their transport across phase boundaries .
Result of Action
The molecular and cellular effects of Kryptofix 221’s action are largely dependent on the specific reactions it catalyzes. By forming complexes with metal cations, it can influence a variety of cellular processes, particularly those involving ion transport and signaling .
Action Environment
The action, efficacy, and stability of Kryptofix 221 can be influenced by various environmental factors. For instance, the presence of specific metal cations in the environment can affect its ability to form complexes . Additionally, factors such as pH and temperature may also influence its stability and reactivity.
Biochemische Analyse
Biochemical Properties
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane plays a crucial role in biochemical reactions by forming complexes with metal cations such as sodium (Na+), cadmium (Cd2+), zinc (Zn2+), and europium (Eu3+) . These interactions are essential for stabilizing and transporting metal ions in biological systems. The compound’s ability to bind cations is attributed to its unique structure, which provides multiple binding sites for metal ions .
Cellular Effects
The effects of this compound on cellular processes are significant. This compound influences cell function by modulating ion transport and homeostasis. It can affect cell signaling pathways by altering the availability of metal ions, which are critical cofactors for various enzymes and proteins . Additionally, the compound’s impact on gene expression and cellular metabolism is linked to its role in regulating metal ion concentrations within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with metal cations. The compound’s structure allows it to encapsulate metal ions, forming stable complexes that can inhibit or activate enzymes depending on the metal ion involved . This binding interaction can lead to changes in gene expression by influencing the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur under extreme conditions . The long-term effects on cellular function are still being investigated, with some studies indicating potential impacts on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate metal ion concentrations without causing significant toxicity . At higher doses, toxic effects such as cellular damage and impaired organ function have been observed . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways by interacting with enzymes and cofactors that require metal ions for their activity . The compound can influence metabolic flux by altering the availability of metal ions, which are essential for enzymatic reactions . This can lead to changes in metabolite levels and overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where metal ion regulation is needed . The compound’s ability to accumulate in certain cellular compartments can enhance its effectiveness in modulating metal ion concentrations .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it allows the compound to interact with metal ions and biomolecules in specific cellular environments . The compound’s presence in organelles such as the mitochondria and nucleus can significantly impact cellular function and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane typically involves the reaction of commercially available trioxane with potassium hydroxide and polyethylene glycol (molecular weight = 600). The mixture is refluxed under argon atmosphere for four hours, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of larger reaction vessels and more efficient distillation techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane undergoes various types of chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, cadmium, zinc, and europium.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in organic synthesis reactions, such as the benzoin condensation reaction.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts like sodium chloride, cadmium nitrate, zinc sulfate, and europium chloride. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Phase Transfer Catalysis: Reagents include organic substrates and bases like potassium hydroxide. The reactions are conducted under reflux conditions in the presence of the cryptand.
Major Products Formed
Complexation Reactions: The major products are the metal-cryptand complexes, which are stable and can be isolated as crystalline solids.
Phase Transfer Catalysis: The major products depend on the specific organic reaction being catalyzed. For example, in the benzoin condensation reaction, the product is benzoin.
Wissenschaftliche Forschungsanwendungen
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is unique due to its specific structure and binding properties. Similar compounds include:
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another cryptand with a larger cavity, capable of binding larger metal ions.
Kryptofix® 222: A well-known cryptand with similar binding properties but different structural features.
15-Crown-5: A crown ether with similar applications but a different structure and binding mechanism.
These compounds share similar applications in complexation and catalysis but differ in their structural features and specific binding properties.
Eigenschaften
IUPAC Name |
4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLXPNDSLDLJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2CCOCCOCCN1CCOCCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185286 | |
| Record name | Cryptating agent 221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31364-42-8 | |
| Record name | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31364-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptating agent 221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031364428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31364-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cryptating agent 221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)

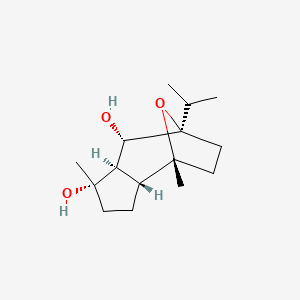
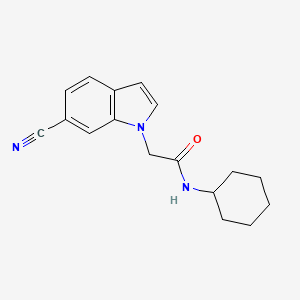
![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]methyl]-1H-quinolin-2-one](/img/structure/B1219404.png)
![2-[[4-(4-Methoxyphenyl)-2-pyrimidinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1219405.png)
![4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol](/img/structure/B1219406.png)
![2-[[2-[[4-(2-Methoxyethyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1219407.png)
